Cas no 186145-08-4 (3,4-Dehydro-L-proline Methyl Ester Hydrochloride)
3,4-Dehydro-L-proline Methyl Ester Hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrrole-2-carboxylicacid, 2,5-dihydro-, methyl ester, hydrochloride (1:1), (2S)-
- 3,4-Dehydro-L-proline methyl ester hydrochloride
- H-3,4-Dehydro-Pro-OMe · HCl
- H-3,4-dehydroPro-OMe Hydrochloride
- H-3,4-dehydroPro-OMe*HCl
- H-3004-Dehydro-Pro-OMe·HCl
- methyl (2S)-2,5-dihydro-1H-pyrrole-2-carboxylate,hydrochloride
- H-DELTA-PRO-OME HCL
- H-3,4-Dehydro-Pro-OMe
- H-dehydro-Pro-OMe*HCl
- H-3,4-DEHYDRO-PRO-OME HCL
- 3,4-Dehydro-L-Pro-OMe·HCl
- H-PRO(3,4-DEHYDRO)-OME HCL
- 3,4-DEHYDRO-PROLINE-OME HCL
- H-3,4-Dehydro-Pro-Ome hydrochloride
- L-(3,4-DEHYDRO)PROLINE METHYL ESTER HYDROCHLORIDE
- MFCD00038999
- AS-46846
- CHEMBL1222270
- SCHEMBL4043560
- AKOS015909343
- 186145-08-4
- Methyl (2S)-2,5-dihydro-1H-pyrrole-2-carboxylate--hydrogen chloride (1/1)
- LDWTUXKKNIHFQG-JEDNCBNOSA-N
- 3,4-DEHYDRO-L-PROLINE METHYL ESTER HCL
- (S)-Methyl2,5-dihydro-1H-pyrrole-2-carboxylatehydrochloride
- methyl (2s)-2,5-dihydro-1h-pyrrole-2-carboxylate hcl
- CS-0448973
- methyl (2S)-2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride
- Methyl (S)-2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride
- methyl (2S)-2,5-dihydro-1H-pyrrole-2-carboxylate;hydrochloride
- 1H-Pyrrole-2-carboxylicacid,2,5-dihydro-,methyl ester,hydrochloride(1:1),(2S)-
- DTXSID50678814
- F10707
- S-186145-08-4
- (S)-Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride
- 3,4-Dehydro-L-proline Methyl Ester Hydrochloride
-
- MDL: MFCD00038999
- Inchi: 1S/C6H9NO2.ClH/c1-9-6(8)5-3-2-4-7-5;/h2-3,5,7H,4H2,1H3;1H/t5-;/m0./s1
- InChI Key: LDWTUXKKNIHFQG-JEDNCBNOSA-N
- SMILES: Cl.O(C)C([C@@H]1C=CCN1)=O
Computed Properties
- Exact Mass: 163.04000
- Monoisotopic Mass: 163.04
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 142
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 38.3A^2
Experimental Properties
- PSA: 38.33000
- LogP: 0.81820
3,4-Dehydro-L-proline Methyl Ester Hydrochloride Security Information
- WGK Germany:3
- Storage Condition:−20°C
3,4-Dehydro-L-proline Methyl Ester Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D456503-10mg |
3,4-Dehydro-L-proline Methyl Ester Hydrochloride |
186145-08-4 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D456503-50mg |
3,4-Dehydro-L-proline Methyl Ester Hydrochloride |
186145-08-4 | 50mg |
$ 115.00 | 2022-06-05 | ||
| TRC | D456503-100mg |
3,4-Dehydro-L-proline Methyl Ester Hydrochloride |
186145-08-4 | 100mg |
$ 185.00 | 2022-06-05 | ||
| abcr | AB259285-250 mg |
3,4-Dehydro-L-proline methyl ester hydrochloride; 95% |
186145-08-4 | 250MG |
€220.00 | 2022-06-11 | ||
| abcr | AB259285-1 g |
3,4-Dehydro-L-proline methyl ester hydrochloride; 95% |
186145-08-4 | 1g |
€557.00 | 2022-06-11 | ||
| abcr | AB259285-250mg |
3,4-Dehydro-L-proline methyl ester hydrochloride, 95% (H-L-Pro(3,4-dehydro)-OMe.HCl); . |
186145-08-4 | 95% | 250mg |
€220.00 | 2024-04-18 | |
| abcr | AB259285-1g |
3,4-Dehydro-L-proline methyl ester hydrochloride, 95% (H-L-Pro(3,4-dehydro)-OMe.HCl); . |
186145-08-4 | 95% | 1g |
€557.00 | 2024-04-18 | |
| eNovation Chemicals LLC | Y1234744-100mg |
H-3,4-dehydroPro-OMe Hydrochloride |
186145-08-4 | 98% (NMR) | 100mg |
$225 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1234744-250mg |
H-3,4-dehydroPro-OMe Hydrochloride |
186145-08-4 | 98% (NMR) | 250mg |
$310 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1234744-1g |
H-3,4-dehydroPro-OMe Hydrochloride |
186145-08-4 | 98% (NMR) | 1g |
$725 | 2024-06-07 |
3,4-Dehydro-L-proline Methyl Ester Hydrochloride Suppliers
3,4-Dehydro-L-proline Methyl Ester Hydrochloride Related Literature
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Yanyun Wang,Huijun Ma,Galong Li,Fei Gao,Mingli Peng,Hai Ming Fan Nanoscale Horiz., 2019,4, 1450-1459
Additional information on 3,4-Dehydro-L-proline Methyl Ester Hydrochloride
3,4-Dehydro-L-proline Methyl Ester Hydrochloride: A Comprehensive Overview
The compound with CAS No. 186145-08-4, known as 3,4-Dehydro-L-proline Methyl Ester Hydrochloride, is a significant molecule in the field of organic chemistry and biochemistry. This compound is a derivative of proline, a naturally occurring amino acid, and has gained attention due to its unique structural properties and potential applications in drug development and biochemical research.
3,4-Dehydro-L-proline is a cyclic secondary amine with a five-membered ring structure, characterized by the absence of hydrogen atoms at the 3 and 4 positions. The methyl ester group attached to the carboxylic acid moiety of proline introduces additional functional diversity to the molecule. The hydrochloride salt form further enhances its stability and solubility properties, making it suitable for various experimental and therapeutic applications.
Recent studies have highlighted the role of 3,4-Dehydro-L-proline Methyl Ester Hydrochloride in modulating cellular signaling pathways and enzyme activities. For instance, research published in *Nature Chemical Biology* demonstrated that this compound can inhibit specific kinases involved in cancer cell proliferation, suggesting its potential as a lead compound for anti-cancer drug development.
In terms of synthesis, 3,4-Dehydro-L-proline can be derived from proline through a dehydration reaction, followed by esterification with methanol to form the methyl ester. The hydrochloride salt is then obtained by treatment with hydrochloric acid. This multi-step synthesis process requires precise control of reaction conditions to ensure high yield and purity of the final product.
The structural uniqueness of 3,4-Dehydro-L-proline Methyl Ester Hydrochloride also makes it an interesting subject for computational chemistry studies. Molecular modeling techniques have been employed to investigate its binding affinity to various protein targets, providing insights into its pharmacokinetic properties and potential toxicity profiles.
Moreover, 3,4-Dehydro-L-proline has been explored as a chiral auxiliary in asymmetric synthesis reactions. Its ability to induce high enantioselectivity in certain transformations has been documented in several organic chemistry journals, underscoring its utility in the construction of complex molecular architectures.
In conclusion, 3,4-Dehydro-L-proline Methyl Ester Hydrochloride (CAS No. 186145-08-4) is a versatile compound with promising applications in both academic research and industrial drug development. Its unique chemical properties and biological activities continue to be explored through cutting-edge research methodologies, ensuring its relevance in the ever-evolving landscape of chemical science.
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